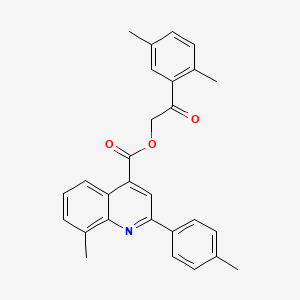![molecular formula C28H21ClN2O4 B12055209 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound that features a biphenyl group, a hydrazone linkage, and a chlorobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-bromobiphenyl with sodium phenoxide under Ullmann ether synthesis conditions.
Acylation: The biphenyl ether is then acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazone formation: The acylated product is reacted with hydrazine hydrate to form the hydrazone linkage.
Esterification: Finally, the hydrazone is esterified with 2-chlorobenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of azo compounds.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.
Substitution: The chlorobenzoate ester can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
作用機序
The mechanism of action of 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group could facilitate hydrophobic interactions, while the hydrazone linkage might participate in hydrogen bonding or other interactions with the target.
類似化合物との比較
Similar Compounds
- 4-((E)-{2-[2-(phenoxy)acetyl]hydrazono}methyl)phenyl benzoate
- 4-((E)-{2-[2-(naphthyl)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
Uniqueness
The presence of the biphenyl group and the chlorobenzoate ester in 4-((E)-{2-[2-([1,1’-biphenyl]-4-yloxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate distinguishes it from other similar compounds. These structural features can influence its reactivity, binding properties, and overall biological activity, making it a unique compound for various applications.
特性
分子式 |
C28H21ClN2O4 |
|---|---|
分子量 |
484.9 g/mol |
IUPAC名 |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-26-9-5-4-8-25(26)28(33)35-24-14-10-20(11-15-24)18-30-31-27(32)19-34-23-16-12-22(13-17-23)21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChIキー |
QXDMCDJJCXWDLE-UXHLAJHPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


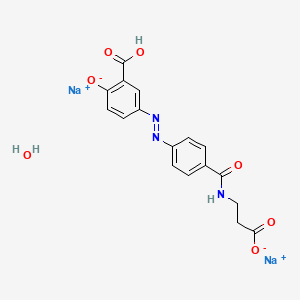
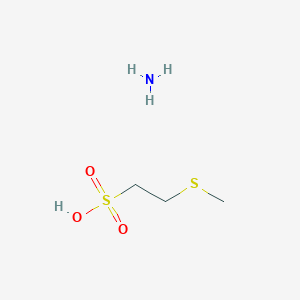
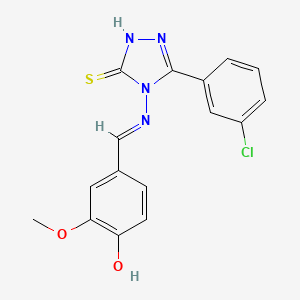

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

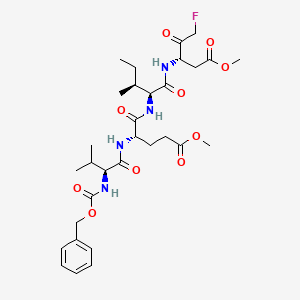

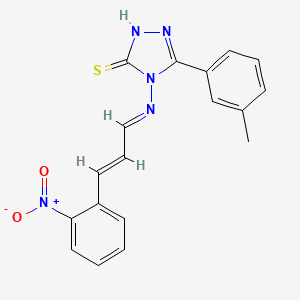
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
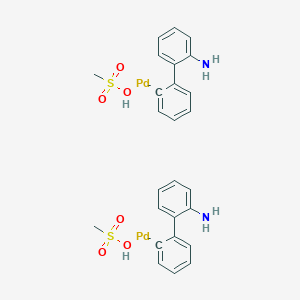
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

